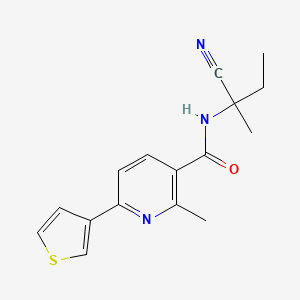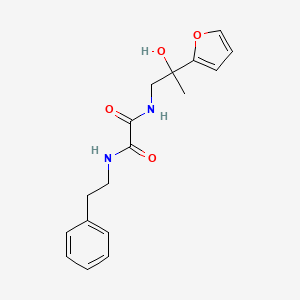![molecular formula C9H9N3O2 B2488898 Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2126178-59-2](/img/structure/B2488898.png)
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound that is widely used in scientific research. It belongs to the class of heterocyclic compounds and is commonly referred to as M-MIC. It has various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of M-MIC involves the formation of adducts with DNA. The adducts are formed by the reaction of M-MIC with the nitrogen atoms in the DNA bases. This leads to the disruption of the DNA structure and function. The adducts can cause mutations and lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
M-MIC has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and mutations. It has also been shown to affect cell proliferation and apoptosis. M-MIC has been shown to have toxic effects on cells and can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-MIC has several advantages for lab experiments. It is a well-established compound that has been used by many researchers. It is relatively easy to synthesize and is commercially available. However, M-MIC has some limitations for lab experiments. It can be toxic to cells and requires careful handling. It also has limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of M-MIC. One direction is the development of new methods for the synthesis of M-MIC. Another direction is the study of the effects of M-MIC on different types of cells and tissues. The development of new fluorescent probes based on M-MIC is another direction for future research. The study of the mechanism of action of M-MIC and its interaction with DNA is also an important area for future research. Finally, the development of new drugs based on M-MIC is another direction for future research.
Conclusion:
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a widely used chemical compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. The synthesis method is well-established, and it has been shown to have both biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for the study of M-MIC. The development of new methods for synthesis, the study of its effects on different types of cells and tissues, and the development of new drugs based on M-MIC are all areas for future research.
Métodos De Síntesis
The synthesis of M-MIC involves the reaction of 2-amino-4-methylimidazole with ethyl 2-chloroacetate in the presence of a base. The resulting product is then treated with methyl iodide to obtain M-MIC. The synthesis method is well-established and has been used by many researchers.
Aplicaciones Científicas De Investigación
M-MIC has various applications in scientific research. It is used as a fluorescent probe for the detection of DNA damage. It has also been used as a model compound for the study of carcinogenic compounds. M-MIC has been shown to induce mutations in bacterial and mammalian cells. It has also been used in the study of DNA repair mechanisms.
Propiedades
IUPAC Name |
methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSZEZYXFXSFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)



![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)


![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)

![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)